Biochemical Potency: BTK‑IN‑20 vs. Patent‑Internal 1H‑Pyrazolo[3,4‑d]pyrimidine Congeners
In the same HTRF KinEASE‑TK biochemical assay, BTK‑IN‑20 (I‑20) achieved an IC₅₀ of 0.55 nM, representing a 2.5‑fold improvement over the closely related analogue P‑23 (IC₅₀ 1.40 nM) and a 12.7‑fold improvement over A‑1 (IC₅₀ 7 nM) [1][2][3]. This rank‑order difference is attributable to the 3‑fluoro‑4‑(morpholinomethyl)phenyl substitution, which enhances occupancy of the BTK ATP‑binding pocket.
| Evidence Dimension | BTK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.55 nM |
| Comparator Or Baseline | P‑23: 1.40 nM; A‑1: 7 nM |
| Quantified Difference | 2.5‑fold more potent than P‑23; 12.7‑fold more potent than A‑1 |
| Conditions | Recombinant human full‑length BTK; HTRF KinEASE‑TK assay (Cisbio #62TK0PEB) |
Why This Matters
Higher biochemical potency directly translates to lower compound concentrations required to achieve target engagement, reducing the risk of off‑target effects at high dosing in cell‑based and in‑vivo experiments.
- [1] BindingDB BDBM202150. US9233983, I-20. IC50 0.550 nM (HTRF KinEASE-TK). View Source
- [2] BindingDB BDBM202208. US9233983, P-23. IC50 1.40 nM (HTRF KinEASE-TK). View Source
- [3] BindingDB BDBM202073. US9233983, A-1. IC50 7 nM (HTRF KinEASE-TK). View Source
